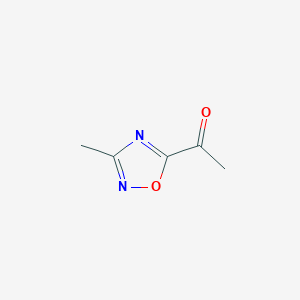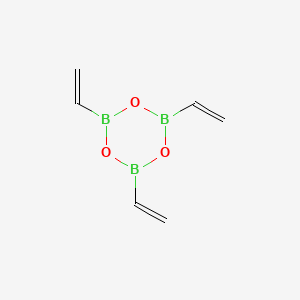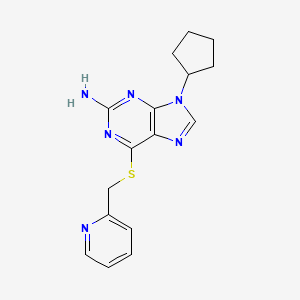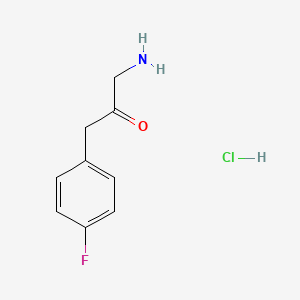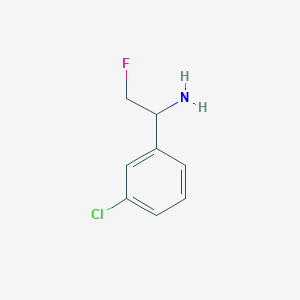
1-(3-Chlorophenyl)-2-fluoroethanamine
Descripción general
Descripción
1-(3-Chlorophenyl)piperazine (mCPP) is a piperazine derivative and is the major metabolite of Trazodone, Nefazodone, and Etoperidone . mCPP has stimulant and hallucinogenic properties . It is a synthetic substance that does not occur naturally .
Synthesis Analysis
The synthesis of piperazine derivatives, including mCPP, has been explored in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The substituted piperazines are dibasic amines with no stereoisomers. They are synthetic substances .
Aplicaciones Científicas De Investigación
Molecular Structure and Analysis
- Molecular Structure and Analysis : The molecular structure of compounds similar to 1-(3-Chlorophenyl)-2-fluoroethanamine has been analyzed using various techniques like FT-IR, NBO analysis, and HOMO-LUMO studies. Such analyses reveal detailed insights into the compound's stability, molecular interactions, and electron density transfer patterns (Najiya et al., 2014).
Synthesis and Chemical Properties
- Synthesis Methods : Various synthesis methods have been explored for related compounds. For instance, 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine, a similar compound, was synthesized through the reduction of nitriles and further modified through reactions with aldehydes and amides. Such processes illustrate the versatility in synthesizing compounds with chlorophenyl and fluorophenyl groups (Арутюнян et al., 2012).
Application in Drug Development
- Ligand for NMDA Receptor : A derivative, 3,3-Bis(3-fluorophenyl)-1-propanamine hydrochloride, has been identified as a new class of diphenylpropylamine NMDA receptor antagonists. This highlights the potential application of such compounds in neurological research and drug development (Moe et al., 1998).
Radiopharmaceutical Applications
- Dopamine Transporter Imaging Agent : Compounds containing chlorophenyl and fluorophenyl groups have been synthesized for use as dopamine transporter imaging agents, indicating their potential in neuroimaging and the study of neurological disorders (Goodman et al., 1997).
Synthesis of Related Compounds
- Intermediate for Epoxiconazole : 1-(2-Chlorophenyl)-2-(4-fluorophenyl)-3-bromopropene, an important intermediate for Epoxiconazole, is synthesized using a similar chlorophenyl-fluorophenyl compound. This emphasizes its role in the synthesis of agricultural chemicals (Peng, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWKDSZQAOITIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


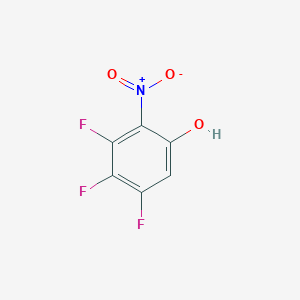
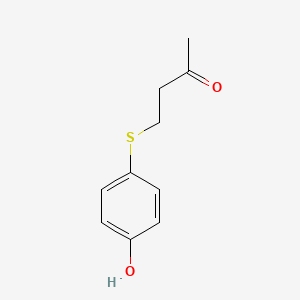
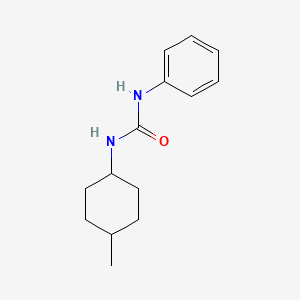
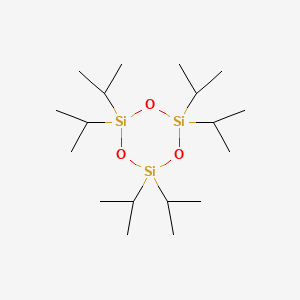
![Ethanaminium, 2-[(chlorocarbonyl)oxy]-N,N,N-trimethyl-, chloride](/img/structure/B3195682.png)
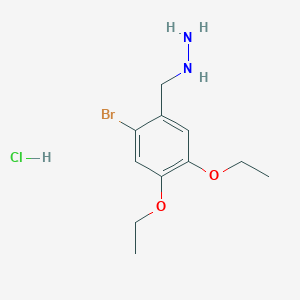
![[(6-Bromo-1,3-benzodioxol-5-yl)methyl]hydrazine hydrochloride](/img/structure/B3195702.png)
![2-Pyridineethanamine, N-phenyl-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B3195706.png)
